

# Spectroscopic Profile of 2-Methylquinoline-4-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

Cat. No.: B1297338

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## Abstract

This technical guide provides a detailed overview of the spectroscopic properties of **2-methylquinoline-4-carbonitrile** (CAS No. 29196-15-4; Molecular Formula: C<sub>11</sub>H<sub>8</sub>N<sub>2</sub>; Molecular Weight: 168.19 g/mol). Due to the absence of publicly available experimental spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar quinoline and nitrile compounds. This guide also includes comprehensive, generalized experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, intended to support research, synthesis, and characterization efforts in drug discovery and development.

## Introduction

**2-Methylquinoline-4-carbonitrile** is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key component in numerous pharmaceuticals, and the nitrile group is a versatile functional handle for further chemical modifications. Accurate spectroscopic characterization is fundamental for verifying the identity, purity, and structure of newly synthesized batches of this and related compounds. This guide serves as a foundational resource for researchers working with **2-methylquinoline-4-carbonitrile**, providing anticipated data for comparison with experimental results and standardized protocols for data acquisition.

## Predicted Spectroscopic Data

While experimental spectra for **2-methylquinoline-4-carbonitrile** are not available in public databases, the following tables summarize the predicted spectroscopic data based on established chemical shift ranges, characteristic vibrational frequencies, and common fragmentation patterns of analogous quinoline derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons of the quinoline ring system. Protons on the heterocyclic ring (H-3) and the carbocyclic ring (H-5 to H-8) will exhibit characteristic chemical shifts and coupling patterns.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
CH <sub>3</sub>	~ 2.7	Singlet (s)	N/A
H-3	~ 7.5	Singlet (s)	N/A
H-5	~ 8.2	Doublet (d)	~ 8.5
H-6	~ 7.7	Triplet (t)	~ 7.5
H-7	~ 7.9	Triplet (t)	~ 7.5
H-8	~ 8.1	Doublet (d)	~ 8.5

### Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

The carbon NMR spectrum will be characterized by signals for the methyl carbon, the nitrile carbon, and the eleven carbons of the quinoline framework. The chemical shifts are influenced by the nitrogen heteroatom and the electron-withdrawing nitrile group.[\[1\]](#)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub>	~ 25
C-2	~ 160
C-3	~ 120
C-4	~ 135
C-4a	~ 148
C-5	~ 130
C-6	~ 128
C-7	~ 131
C-8	~ 129
C-8a	~ 149
CN	~ 118

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the C≡N stretch, aromatic C-H and C=C stretches, and C-H bends.[3][4][5]

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
C≡N Stretch	2240 - 2220	Strong, Sharp
Aromatic C=C Stretch	1620 - 1580	Medium-Strong
Aromatic C=N Stretch	1550 - 1500	Medium-Strong
C-H In-plane Bending	1200 - 1000	Medium
C-H Out-of-plane Bending	900 - 700	Strong

## Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ( $M^+$ ). Key fragmentation pathways for quinoline derivatives often involve the loss of HCN or cleavage of substituents.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

m/z	Predicted Identity	Notes
168	$[M]^+$	Molecular Ion
167	$[M-H]^+$	Loss of a hydrogen radical
141	$[M-HCN]^+$	Loss of hydrogen cyanide from the quinoline ring
114	$[M-HCN-HCN]^+$ or $[M-C_2H_2N]^+$	Further fragmentation

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives and can be adapted for **2-methylquinoline-4-carbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 3.1.1. Sample Preparation

- Weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.

### 3.1.2. $^1H$ NMR Acquisition

- Instrument: 500 MHz NMR Spectrometer

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

### 3.1.3. $^{13}\text{C}$ NMR Acquisition

- Instrument: 125 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

### 3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure with the anvil to ensure good contact between the sample and the crystal.

### 3.2.2. Data Acquisition

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Mode: Transmittance or Absorbance.
- A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

### 3.3.1. Sample Preparation

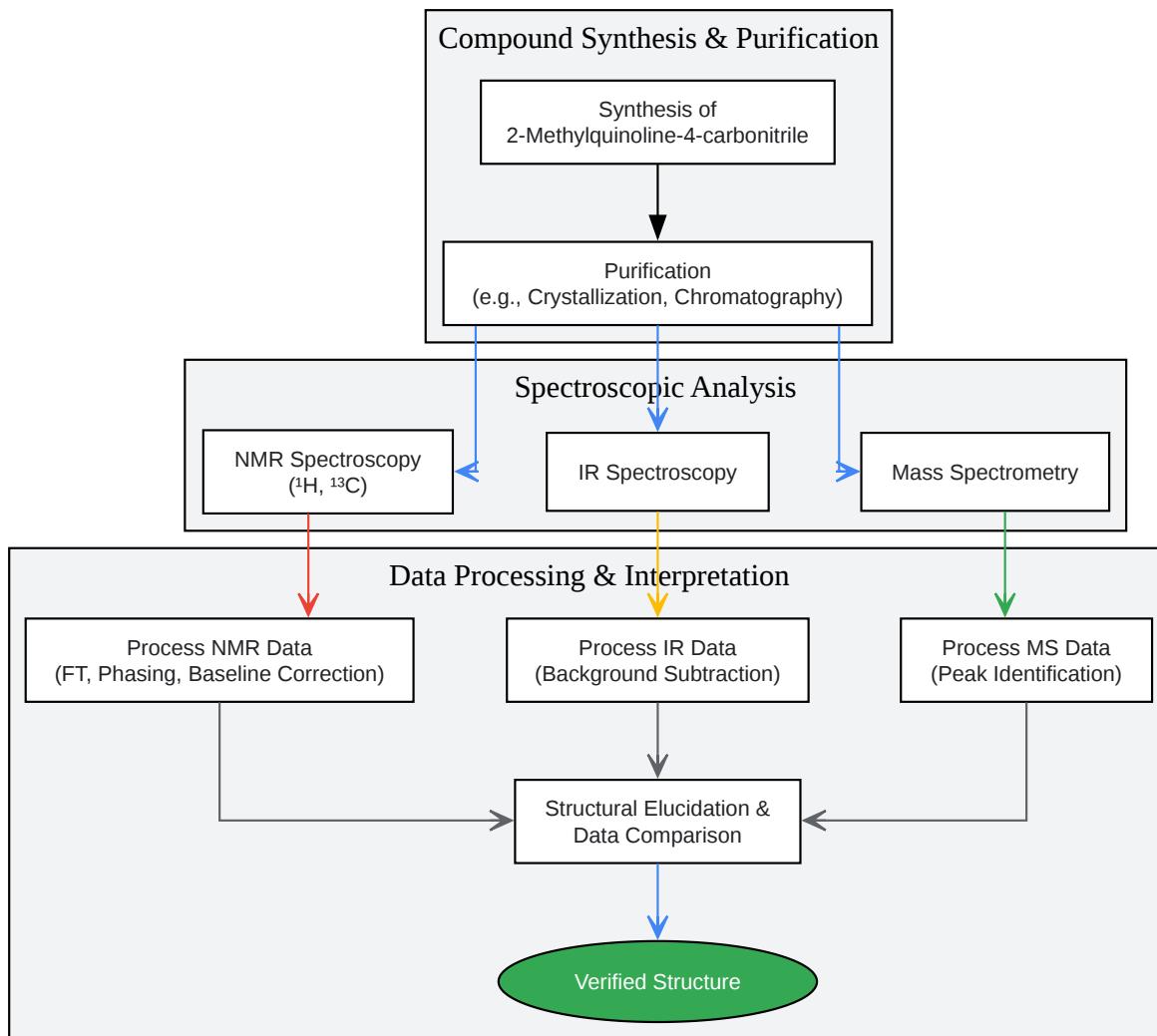
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

### 3.3.2. Data Acquisition (Electron Ionization - EI)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
- GC Oven Program (Example): Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

## Conclusion

This technical guide provides a predictive spectroscopic profile and standardized analytical protocols for **2-methylquinoline-4-carbonitrile**. While awaiting the public availability of

experimental data, the information herein offers a valuable benchmark for researchers engaged in the synthesis and application of this compound. The provided methodologies are intended to ensure consistency and quality in data acquisition, facilitating the unambiguous structural confirmation required in drug development and other scientific endeavors.

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